molecular formula C4H8Br2O B105441 Bis(2-bromoethyl) ether CAS No. 5414-19-7

Bis(2-bromoethyl) ether

Cat. No. B105441
CAS RN: 5414-19-7
M. Wt: 231.91 g/mol
InChI Key: FOZVXADQAHVUSV-UHFFFAOYSA-N
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Patent
US07087623B2

Procedure details

Into a round-bottom flask under argon fitted with an addition funnel and thermometer was added anhydrous dimethylsulfoxide (60 mL) and sodium hydride (1.17 g, 48.8 mmol, 95%). Then a solution of (4-chlorophenyl)acetonitrile (G) (3.37 g, 22.2 mmol) and 2-bromoethyl ether (90%, 3.41 mL, 24.4 mmol) in diethyl ether (15 mL) was added slowly, while maintaining the reaction temperature at 20–30° C. The reaction mixture was maintained at room temperature for overnight. The reaction mixture was carefully quenched with water (50 mL) and then extracted with hexane (3×100 mL). The organic extracts were combined, washed with water (3×75 mL), brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to give a pale yellow oil. The oil was purified by column chromatography on silica gel using hexane/ethyl acetate (80:20) to give 4.7 g of 4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile, H, as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 2.00–2.15 (m, 4H); 3.89 (dt, 2H, J=12.6 Hz, J2=3 Hz); 4.05–4.11 (m, 2H); 7.37–7.45 (m, 4H); 13C NMR (CDCl3, 75 MHz): δ 36.66 (2C), 41.51, 64.98 (2C), 121.40, 127.03, 129.37, 134.31, 138.46.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
3.41 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(C)=O.[H-].[Na+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]#[N:16])=[CH:10][CH:9]=1.Br[CH2:18][CH2:19][O:20][CH2:21][CH2:22]Br>C(OCC)C>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2([C:15]#[N:16])[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.17 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
3.37 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
3.41 mL
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a round-bottom flask under argon fitted with an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 20–30° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was carefully quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (3×100 mL)
WASH
Type
WASH
Details
washed with water (3×75 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.